N-(4-chlorophenyl)-3,5-dinitrobenzamide
Description
Properties
Molecular Formula |
C13H8ClN3O5 |
|---|---|
Molecular Weight |
321.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
InChI Key |
HGUHGVKVQRGYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Nitration and Amidation
This method involves synthesizing 3,5-dinitrobenzoic acid, converting it to the corresponding acid chloride, and coupling it with 4-chloroaniline.
Nitration of Benzoic Acid
Benzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing carboxylic acid group directs nitration to the meta positions, yielding 3-nitrobenzoic acid. A second nitration step at elevated temperatures (50–60°C) introduces the second nitro group at position 5, forming 3,5-dinitrobenzoic acid.
Reaction Conditions:
-
First nitration: HNO₃ (1.2 equiv), H₂SO₄, 0–5°C, 2 hours.
-
Second nitration: HNO₃ (1.5 equiv), H₂SO₄, 50°C, 4 hours.
Formation of 3,5-Dinitrobenzoyl Chloride
3,5-Dinitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C) for 3 hours. The reaction produces 3,5-dinitrobenzoyl chloride, with excess SOCl₂ removed via distillation.
Amidation with 4-Chloroaniline
The acid chloride reacts with 4-chloroaniline in anhydrous dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, yielding N-(4-chlorophenyl)-3,5-dinitrobenzamide.
Typical Yield: 65–75% (based on analogous amidation reactions).
Route 2: Amidation Followed by Nitration
This approach first forms N-(4-chlorophenyl)benzamide, which is subsequently nitrated to introduce the nitro groups.
Synthesis of N-(4-Chlorophenyl)benzamide
Benzoyl chloride reacts with 4-chloroaniline in a 1:1 molar ratio in pyridine at 0°C. The base neutralizes HCl generated during the reaction, driving the amidation to completion.
Reaction Conditions:
-
Temperature: 0°C → room temperature, 6 hours.
-
Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
Nitration of N-(4-Chlorophenyl)benzamide
The amide is nitrated using fuming HNO₃ and H₂SO₄ at 0°C. The electron-withdrawing amide group directs nitration to the meta positions (3 and 5), producing the dinitro derivative.
Challenges:
-
Over-nitration or decomposition at temperatures >10°C.
-
Competing side reactions at the 4-chlorophenyl ring (minimal due to deactivation by chlorine).
Typical Yield: 50–60% (optimized conditions).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Step | Nitration of benzoic acid | Nitration of pre-formed amide |
| Yield | 65–75% | 50–60% |
| Purity | High (no positional isomers) | Moderate (requires purification) |
| Reaction Complexity | Moderate (two nitration steps) | High (sensitive nitration conditions) |
| Scalability | Suitable for industrial scale | Limited by nitration control |
Optimization Strategies
Catalytic Enhancements
The use of Lewis acids (e.g., FeCl₃) during nitration improves regioselectivity and reduces reaction time. For example, FeCl₃ (5 mol%) in HNO₃/H₂SO₄ increases the yield of 3,5-dinitrobenzoic acid to 85%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) in amidation reactions enhance nucleophilicity of 4-chloroaniline, reducing side products. Trials show a 10% yield increase when replacing DCM with DMF.
Temperature Control
Strict maintenance of low temperatures (0–5°C) during nitration prevents decomposition. Automated cooling systems in industrial setups improve consistency.
Mechanistic Insights
Directing Effects in Nitration
Amidation Kinetics
The rate of 3,5-dinitrobenzoyl chloride reaction with 4-chloroaniline follows second-order kinetics, with activation energy (Eₐ) of 45 kJ/mol. Excess Et₃N accelerates the reaction by neutralizing HCl.
Industrial Production Considerations
Large-scale synthesis prioritizes Route 1 due to:
-
Continuous Flow Nitration: Minimizes thermal runaway risks.
-
Automated Quenching: Reduces exposure to corrosive reagents.
-
Yield Maximization: Recycling unreacted 3,5-dinitrobenzoic acid improves cost efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and 4-chloroaniline.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has shown that derivatives of 3,5-dinitrobenzoic acid, including N-(4-chlorophenyl)-3,5-dinitrobenzamide, exhibit antifungal properties. A study evaluated the antifungal activity of several derivatives against Candida species using microdilution methods to determine Minimum Inhibitory Concentrations (MIC). Among the tested compounds, some demonstrated significant fungicidal activity, suggesting that nitro group-containing aromatic compounds could be valuable in developing antifungal agents .
Case Study: Antifungal Mechanism
The mechanism of action for these compounds involves interference with fungal cell membranes and the synthesis of ergosterol, a critical component of fungal cell membranes. For instance, one derivative showed a MIC of 125 µg/mL against Candida albicans, indicating its potential as a therapeutic agent against fungal infections .
Agricultural Applications
Herbicidal Properties
N-(4-chlorophenyl)-3,5-dinitrobenzamide has been identified as a potent herbicide. Its derivatives have been tested for selectivity and efficacy in controlling various weeds in agricultural settings. The compound's structure allows for effective targeting of specific plant pathways, making it suitable for use in crop protection products .
Data Table: Herbicidal Efficacy
| Compound Name | Application Type | Efficacy (%) | Selectivity | Notes |
|---|---|---|---|---|
| N-(4-chlorophenyl)-3,5-dinitrobenzamide | Pre-emergent herbicide | 85 | High | Effective against broadleaf weeds |
| N-(4-chlorophenyl)-3,5-dinitrobenzamide | Post-emergent herbicide | 78 | Moderate | Targeted application recommended |
Biochemical Research
Protein Interaction Studies
N-(4-chlorophenyl)-3,5-dinitrobenzamide has been utilized as a bifunctional reagent in biochemical research to probe the quaternary structure of enzymes such as yeast alcohol dehydrogenase. The compound interacts with specific amino acid residues, allowing researchers to investigate protein-protein interactions and enzyme mechanisms .
Case Study: Enzyme Structure Analysis
In a study involving yeast alcohol dehydrogenase, the compound was used to modify essential thiol groups within the enzyme. This modification led to insights regarding the enzyme's dimeric structure and intermonomeric interactions. The findings indicated that the compound could effectively facilitate the study of complex protein structures and dynamics .
Cosmetic Applications
Depigmenting Agent
Recent research has identified N-(4-chlorophenyl)-3,5-dinitrobenzamide as a potential ingredient in cosmetic formulations aimed at treating hyperpigmentation disorders. Its ability to inhibit melanin production makes it a candidate for inclusion in skin-lightening products .
Case Study: Efficacy in Melanin Inhibition
In vitro studies demonstrated that this compound significantly inhibited melanin production in B16F10 melanoma cells at low concentrations (IC50 = 36.98 µM). The compound's safety profile was also evaluated, showing no cytotoxic effects on human skin cells, which supports its potential use in cosmetic applications .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Antitubercular Activity of Selected Derivatives
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity (Cell Line) | Reference |
|---|---|---|---|---|
| DNB1 | 0.12 | 0.24 | None (HEK293) | |
| DNB2 | 0.25 | 0.50 | None (HEK293) | |
| N-(5-Azidopentyl)-3,5-dinitrobenzamide | 1.0 | 2.0 | Not tested |
Table 2: Spectral Data for Structural Validation
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-3,5-dinitrobenzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves reacting 4-chloroaniline with 3,5-dinitrobenzoyl chloride under nucleophilic acyl substitution conditions. Key steps include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred to stabilize intermediates and avoid side reactions .
- Temperature control : Reactions are conducted at 0–5°C initially to minimize decomposition, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >90% purity. Yield optimization (65–80%) depends on stoichiometric ratios and anhydrous conditions .
Q. How is the crystal structure of N-(4-chlorophenyl)-3,5-dinitrobenzamide characterized, and what intermolecular interactions stabilize its lattice?
X-ray diffraction (XRD) reveals a monoclinic P2₁/n space group with unit cell parameters a = 7.13 Å, b = 26.67 Å, c = 7.54 Å, and β = 101.65° . Key features include:
- Dihedral angle : The chlorophenyl and dinitrobenzamide rings form a ~5.9° angle, enabling π-π stacking between adjacent molecules .
- Hydrogen bonding : N–H···O bonds (2.85–3.10 Å) between the amide proton and nitro oxygen stabilize the supramolecular architecture .
Advanced Research Questions
Q. What pharmacological mechanisms underlie the antimycobacterial activity of N-(4-chlorophenyl)-3,5-dinitrobenzamide, and how does structural modification impact potency?
Dinitrobenzamides (DNBs) inhibit Mycobacterium tuberculosis by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in cell wall biosynthesis . Structural insights:
- Nitro group positioning : 3,5-dinitro groups enhance electron-withdrawing effects, increasing binding affinity to DprE1’s active site .
- Substituent effects : Analog studies show that replacing the chlorophenyl group with methoxy or benzyloxy groups (e.g., DNB1/DNB2) improves MIC values against multidrug-resistant (MDR) strains by 4–8× .
Q. How can researchers resolve contradictions in reported biological activities of N-substituted dinitrobenzamides across different studies?
Discrepancies often arise from assay variability. Methodological standardization is critical:
- Bacterial strains : Use standardized M. tuberculosis H37Rv or clinical MDR/XDR isolates to ensure consistency .
- Assay conditions : Maintain pH 7.4 and 0.1% DMSO to avoid solubility artifacts.
- Control benchmarks : Compare with rifampicin (MIC = 0.05 µg/mL) and validate via time-kill assays .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for N-aryl dinitrobenzamides?
Differences in dihedral angles (e.g., 5.9° vs. 8.2°) arise from:
- Crystallization solvents : Polar solvents (e.g., ethanol) induce tighter packing, reducing ring torsion .
- Substituent electronegativity : Electron-withdrawing groups (e.g., –NO₂) increase planarity compared to electron-donating groups (–OCH₃) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
